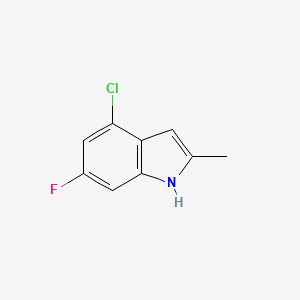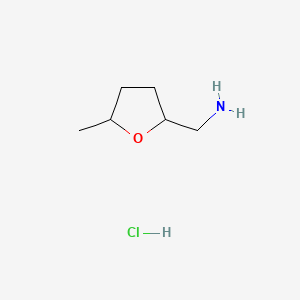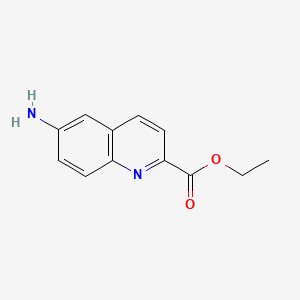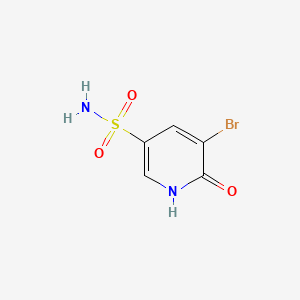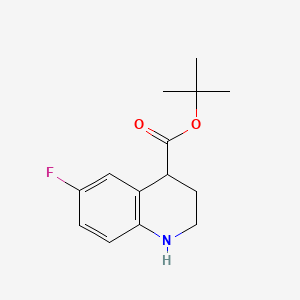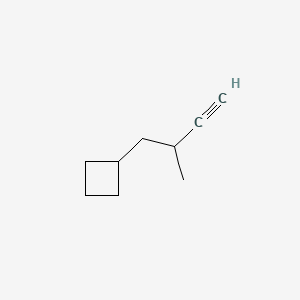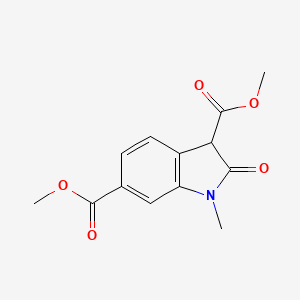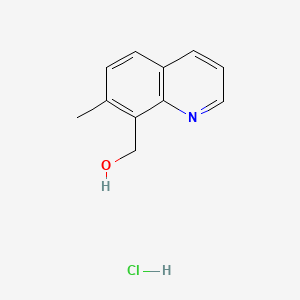
(7-Methylquinolin-8-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methylquinolin-8-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is known for its diverse range of applications in scientific research and industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, which is widely used in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of (7-Methylquinolin-8-yl)methanol hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 7-methylquinoline.
Reduction: The 7-methylquinoline is reduced to 7-methylquinolin-8-ylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final step involves the conversion of 7-methylquinolin-8-ylmethanol to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
(7-Methylquinolin-8-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more reduced quinoline compounds.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(7-Methylquinolin-8-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (7-Methylquinolin-8-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its quinoline core structure, which is known to interact with various biological molecules .
Comparación Con Compuestos Similares
(7-Methylquinolin-8-yl)methanol hydrochloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, used widely in the synthesis of various derivatives.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinolinic Acid: A neurotoxic compound derived from quinoline.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12ClNO |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
(7-methylquinolin-8-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13;/h2-6,13H,7H2,1H3;1H |
Clave InChI |
WOOOKRUNCAJGSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC=N2)C=C1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
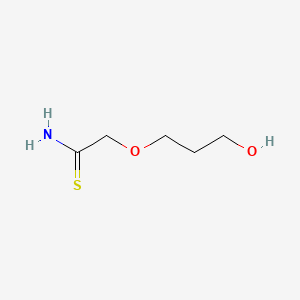
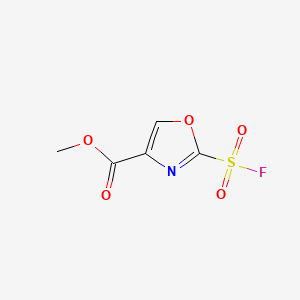
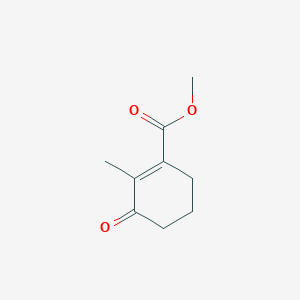
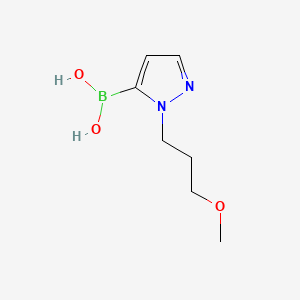
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
